molecular formula C7H8N4O2 B156071 Theophylline-1,3-15N2-2-13C CAS No. 84718-95-6

Theophylline-1,3-15N2-2-13C

Cat. No. B156071
CAS RN: 84718-95-6
M. Wt: 183.14 g/mol
InChI Key: ZFXYFBGIUFBOJW-NBLDSOAPSA-N
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Description

Coordination Polymers as Potential Solid Forms of Drugs

The study of coordination polymers involving theophylline has shown promising results in the development of drug delivery systems. The research presented in the paper titled "Coordination polymers as potential solid forms of drugs: three zinc(II) coordination polymers of theophylline with biocompatible organic acids" explores the assembly of biocompatible coordination polymers using theophylline and various organic acids. The synthesis of these polymers was achieved through hydrothermal and mechanochemical reactions, resulting in three distinct coordination polymers. These polymers demonstrated the ability to release theophylline rapidly in simulated gastroenteric fluid and more slowly in pure water, suggesting their potential use in controlled drug delivery applications .

Molecular Crystal Structure Analysis

In another study, "3-Carboxyphenylboronic acid–theophylline (1/1)," a molecular crystal composed of theophylline and 3-carboxyphenylboronic acid was analyzed. The crystal structure revealed a 1:1 molar ratio of the components, with self-assembly driven by hydrogen bonds and π-π interactions. This intricate network of interactions within the crystal lattice suggests the potential for fine-tuning the physical properties of theophylline through cocrystallization, which could have implications for its solubility and bioavailability .

Novel Theophylline Cocrystals

The paper "X-ray and NMR Crystallography Studies of Novel Theophylline Cocrystals Prepared by Liquid Assisted Grinding" presents the synthesis and analysis of new theophylline cocrystals. These cocrystals were characterized using a combination of X-ray diffraction, solid-state NMR, and DFT calculations. The research provided detailed insights into the molecular structure, revealing unique hydrogen bonding patterns and structural motifs. The findings from this study contribute to the understanding of theophylline's molecular interactions and could inform the design of new pharmaceutical formulations .

Synthesis Analysis

The synthesis of theophylline-based coordination polymers and cocrystals involves innovative techniques such as hydrothermal reactions, mechanochemical reactions, and liquid-assisted grinding. These methods have proven effective in creating new solid forms of theophylline with distinct molecular arrangements and potential pharmaceutical applications.

Chemical Reactions Analysis

The chemical interactions within theophylline cocrystals and coordination polymers are characterized by hydrogen bonding and π-π stacking. These interactions are crucial for the stability and integrity of the resulting structures. The ability to manipulate these interactions through the choice of co-formers and synthesis conditions opens up possibilities for tailoring the properties of theophylline for specific therapeutic uses.

Physical and Chemical Properties Analysis

Scientific Research Applications

In Situ Analysis Techniques

  • Theophylline labeled with isotopes, such as [8-13C-7-15N]-labelled theophylline, has been synthesized and applied for in situ analysis using advanced NMR techniques. This method allows for selective detection of labeled theophylline in complex mixtures, overcoming challenges posed by background signals in conventional analysis methods (Yamaguchi et al., 2011).

Polymorph Characterization

  • Dynamic nuclear polarization (DNP) enhanced solid-state NMR spectroscopy has been used to characterize polymorphs and solvates of organic solids, including theophylline. This approach helps in understanding structural changes induced by sample preparation and provides advanced structural characterization of polymorphs (Pinon et al., 2015).

Environmental Applications

  • Studies on theophylline labeled with isotopes have been conducted to investigate its degradation and metabolism in environmental contexts. For instance, research on Populus alba (poplar plants) demonstrated their ability to absorb and degrade exogenous caffeine, including caffeine-(trimethyl-13C), without negative effects on plant health. This supports the potential use of these plants in caffeine remediation processes (Pierattini et al., 2016).

Aptasensor Development

  • Research has been conducted on the development of electrochemical approaches for theophylline detection using RNA aptamers. This includes the construction of RNA nanowires on electrode surfaces for sensitive monitoring of theophylline levels, which is crucial due to theophylline's narrow safety range and potential toxic side effects (Wang et al., 2018).

Safety And Hazards

Theophylline-1,3-15N2-2-13C is classified as Acute Tox. 3 (Oral) H301, which means it is toxic if swallowed . It is advised to wash hands thoroughly after handling and not to eat, drink, or smoke when using this product .

properties

IUPAC Name

1,3-dimethyl-7H-purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O2/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13/h3H,1-2H3,(H,8,9)/i7+1,10+1,11+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFXYFBGIUFBOJW-NBLDSOAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[15N]1C2=C(C(=O)[15N]([13C]1=O)C)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Theophylline-1,3-15N2-2-13C

Synthesis routes and methods I

Procedure details

A solution of 5 mM 8-(3-aminopropyl)-theophylline (R.C. Boguslaski et al., 1980) in 0.1 M carbonate buffer, pH 8.0, was incubated with an N-hydroxysuccinimide ester activated dextran surface (according to Example I.3.2) overnight at 25° C., whereupon the surface was washed with water.
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N-hydroxysuccinimide ester
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Synthesis routes and methods II

Procedure details

Following the method of Cook et al, Res. Comm. Chem. Path. Pharm. 13:497(1976), 4,5-diamino-1,3-dimethylpyrimidine-2,6-dione is heated with glutaric anhydride to yield the following: ##STR12##
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Synthesis routes and methods III

Procedure details

To a solution of 502 mg (0.86 mmol) of the theophylline derivative in 8 ml of methanol was added, under argon atmosphere, 360 mg (1.90 mmol) of p-toluenesulfonic acid monohydrate, and the mixture was heated under reflux for 4 hours. The reaction mixture was cooled to room temperature, adjusted to a pH value of 10 by the addition of a saturated aqueous solution of sodium hydrogencarbonate, and then extracted with chloroform. The organic layer was dried over anhydrous sodium sulfate and concentrated by evaporation under reduced pressure. The residue (540 mg) was subjected to silica gel column chromatography, eluted with chloroform-methanol (50:1), to give 225 mg (0.45 mmol) of 7-[2-[4-[5-(3-methoxy-4-hydroxyphenyl)-2,4]-pentadienoyl]piperazin-1-yl]ethyl]theophylline.
Name
theophylline
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502 mg
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reactant
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8 mL
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solvent
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360 mg
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Synthesis routes and methods IV

Procedure details

5 mg of 8-propylcarboxytheophylline was dissolved in 1 ml of DMF, and added with 3 mg of N-hydroxysuccinimide and 5 mg of water-soluble carbodiimide, followed by stirring at room temperature for 2 hours, to obtain activated theophylline. 10 mg of bovine serum albumin (BSA) was dissolved in 1 ml of a 0.1M aqueous solution of sodium hydrogencarbonate and added with 500 μl of the aforementioned activated theophylline solution. The mixed solution was allowed to stand at room temperature for an hour, and then unreacted substances were removed through a SEPHADEX G-25 (produced by Pharmacia Co.) column preliminarily equilibrated with PBS to obtain 9 mg of the objective large molecule antigen (theophylline-BSA conjugate)
Name
8-propylcarboxytheophylline
Quantity
5 mg
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1 mL
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3 mg
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5 mg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
EF Göktaş, E Kabil, L Yatanaslan… - Biomedical …, 2022 - Wiley Online Library
Caffeine is a naturally occurring alkaloid and it is metabolized to paraxanthine, theophylline and theobromine. Analysis of caffeine and its metabolites is challenging since the …

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